p-(Bis(2-chloroethyl)amino)phenol octanoate
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Overview
Description
p-(Bis(2-chloroethyl)amino)phenol octanoate is a chemical compound with the molecular formula C18H27Cl2NO2This compound is characterized by its aromatic ring, ester group, and tertiary amine, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenol octanoate involves the esterification of p-(Bis(2-chloroethyl)amino)phenol with octanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenol octanoate undergoes several types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
p-(Bis(2-chloroethyl)amino)phenol octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its structural similarity to phenol mustard, a known chemotherapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenol octanoate involves the alkylation of DNA and proteins. The compound’s bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects .
Properties
CAS No. |
83626-91-9 |
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Molecular Formula |
C18H27Cl2NO2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] octanoate |
InChI |
InChI=1S/C18H27Cl2NO2/c1-2-3-4-5-6-7-18(22)23-17-10-8-16(9-11-17)21(14-12-19)15-13-20/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
ZZINJKRQHRPDGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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